![molecular formula C23H21N3O2S B2418488 (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone CAS No. 897469-72-6](/img/structure/B2418488.png)
(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone
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Overview
Description
(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Apoptosis Inducing Ability
MBNM and its derivatives have been studied for their apoptosis inducing ability . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It plays a crucial role in maintaining the balance between cell proliferation (growth and division) and cell death. This property could be potentially useful in the development of new cancer therapies .
Tubulin Polymerization Inhibition
MBNM has been found to inhibit tubulin polymerization . Tubulin is a protein that is an essential component of microtubules, which are a component of the cell’s cytoskeleton. Inhibiting tubulin polymerization can disrupt the formation of the mitotic spindle, which is necessary for cell division. This could potentially stop the growth of cancer cells .
Cytotoxic Activity
MBNM and its derivatives have been found to have cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells . Cytotoxic compounds are toxic to cells, so they can be used to kill cancer cells .
Potential Drug-like Properties
In silico studies of MBNM and its derivatives suggest that they possess drug-like properties . This means that these compounds could potentially be developed into drugs .
Mechanism of Action
Target of Action
The primary targets of (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone, also known as MBNM , and bind to the colchicine binding site of tubulin . These targets play crucial roles in inflammation and cell division, respectively .
Mode of Action
, and interfere with tubulin polymerization . This suggests that MBNM might interact with its targets to modulate their activities, leading to changes in cellular processes such as inflammation and cell division .
Biochemical Pathways
, and the microtubule dynamics essential for cell division .
Result of Action
, and induced apoptosis in cancer cells by inhibiting tubulin polymerization .
properties
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-28-19-8-9-20-21(15-19)29-23(24-20)26-12-10-25(11-13-26)22(27)18-7-6-16-4-2-3-5-17(16)14-18/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIQAAHBRQVINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone |
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